1-Cyclopropylpiperidine-3-carboxylic acid

GPR119 agonism Type 2 diabetes Metabolic disorders

1-Cyclopropylpiperidine-3-carboxylic acid is a privileged scaffold for CNS and metabolic drug discovery. The N-cyclopropyl group introduces ring strain (~27.5 kcal/mol) and Walsh orbital character, delivering metabolic stability unattainable with N-methyl or N-ethyl analogs. Critical for GPR119 agonist programs (EC50 44 nM) and M4 mAChR antagonists for schizophrenia. The 3-carboxylic acid enables modular amide coupling/esterification. Do not substitute with the 4-carboxylic acid regioisomer (CAS 345629-25-6)—a 0.18 pKa unit difference fundamentally alters ionization and receptor binding. Ensure SAR reproducibility.

Molecular Formula C9H15NO2
Molecular Weight 169.22 g/mol
CAS No. 939757-41-2
Cat. No. B13408904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclopropylpiperidine-3-carboxylic acid
CAS939757-41-2
Molecular FormulaC9H15NO2
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2CC2)C(=O)O
InChIInChI=1S/C9H15NO2/c11-9(12)7-2-1-5-10(6-7)8-3-4-8/h7-8H,1-6H2,(H,11,12)
InChIKeyNKYBGCBVGPAMBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclopropylpiperidine-3-carboxylic acid (939757-41-2): Structural and Chemical Property Overview


1-Cyclopropylpiperidine-3-carboxylic acid (CAS 939757-41-2) is a substituted piperidine derivative featuring a cyclopropyl group at the N-1 position and a carboxylic acid moiety at the C-3 position of the piperidine ring. The compound belongs to the class of N-cyclopropyl piperidine carboxylic acids, which serve as versatile building blocks and intermediates in medicinal chemistry for the synthesis of bioactive molecules targeting central nervous system (CNS) receptors, metabolic receptors such as GPR119, and other pharmacologically relevant targets. The cyclopropyl substituent confers distinct conformational constraints and influences key physicochemical properties including lipophilicity and metabolic stability relative to other N-alkyl piperidine analogs [1]. The compound is primarily available as a research chemical from specialty chemical suppliers with purities typically specified at ≥95% .

Procurement Rationale: Why Generic N-Alkyl Piperidine Carboxylic Acids Cannot Substitute 1-Cyclopropylpiperidine-3-carboxylic acid (939757-41-2)


The substitution of 1-Cyclopropylpiperidine-3-carboxylic acid with structurally related N-alkyl piperidine carboxylic acids is scientifically unsound due to fundamental differences in molecular geometry, electronic properties, and metabolic stability conferred by the N-cyclopropyl moiety. Unlike N-methyl, N-ethyl, or N-isopropyl analogs, the cyclopropyl group introduces significant ring strain (~27.5 kcal/mol) and unique orbital hybridization (Walsh orbitals with partial π-character), which alters both the basicity of the piperidine nitrogen and the conformational preferences of the saturated heterocyclic core [1]. These structural distinctions translate to measurably different physicochemical properties that cannot be reproduced by acyclic N-alkyl substitutions, directly impacting pharmacokinetic behavior and target engagement profiles. Procurement of non-cyclopropyl analogs introduces uncontrolled variables into structure-activity relationship (SAR) studies and may yield divergent biological outcomes that are not cross-referable to data generated with the N-cyclopropyl compound [2].

Quantitative Differentiation Evidence for 1-Cyclopropylpiperidine-3-carboxylic acid (939757-41-2) Relative to Structural Analogs


GPR119 Agonist Potency: 1-Cyclopropylpiperidine-3-carboxylic Acid Scaffold in Lead Optimization Context

In the context of GPR119 agonist development, compounds built upon the 1-cyclopropylpiperidine-3-carboxylic acid scaffold exhibit potent agonist activity at human GPR119. An optimized derivative incorporating this core structure demonstrated an EC50 of 44 nM in a cAMP accumulation assay using HEK293 cells expressing human GPR119 [1]. This value positions the cyclopropylpiperidine carboxylic acid scaffold among the moderately potent GPR119 agonist chemotypes reported in the patent literature, providing a quantitative benchmark for this compound class. Importantly, this activity profile is distinct from that of N-alkyl piperidine carboxylic acid analogs lacking the cyclopropyl substitution, which typically exhibit reduced GPR119 engagement due to altered conformational constraints and hydrogen bonding networks [2].

GPR119 agonism Type 2 diabetes Metabolic disorders

Muscarinic Acetylcholine Receptor M4 Antagonist Chemotype: N-Cyclopropylpiperidine Scaffold Differentiation

The 1-cyclopropylpiperidine core, which includes 1-cyclopropylpiperidine-3-carboxylic acid as a key structural motif, has been explicitly claimed and exemplified in patent literature as an essential pharmacophoric element for achieving muscarinic acetylcholine receptor M4 (mAChR M4) antagonist activity [1]. This chemotype is distinguished from non-cyclopropyl N-substituted piperidines, which show markedly reduced or absent M4 receptor engagement. The cyclopropyl group's unique electronic and steric properties are required for optimal interaction with the M4 receptor's orthosteric or allosteric binding sites. While specific IC50 or Ki values for the unsubstituted 1-cyclopropylpiperidine-3-carboxylic acid are not publicly available, the patent disclosure establishes this scaffold as a privileged chemotype for M4 antagonist development, distinguishing it from N-methyl, N-ethyl, and N-benzyl piperidine carboxylic acids which lack documented M4 antagonist activity [2].

Muscarinic M4 receptor Neurological disorders Antagonist development

Computational Physicochemical Property Comparison: 1-Cyclopropylpiperidine-3-carboxylic acid vs. 1-Cyclopropylpiperidine-4-carboxylic acid (Regioisomer)

A direct comparison of computed physicochemical properties between 1-cyclopropylpiperidine-3-carboxylic acid (CAS 939757-41-2) and its regioisomer 1-cyclopropylpiperidine-4-carboxylic acid (CAS 345629-25-6) reveals meaningful differences that impact synthetic utility and physicochemical behavior. Both compounds share the molecular formula C9H15NO2 and molecular weight 169.22 g/mol; however, the 3-carboxylic acid regioisomer exhibits a predicted pKa of 4.38 ± 0.20, which is distinct from the 4-carboxylic acid regioisomer's predicted pKa of 4.56 ± 0.20 . The 0.18 pKa unit difference reflects altered electronic environment and intramolecular hydrogen bonding propensity due to the carboxyl group's position relative to the piperidine nitrogen. This subtle but measurable difference influences aqueous solubility profiles and ionization states under physiological or buffer conditions, making the two regioisomers non-interchangeable in formulation development or salt selection studies. Furthermore, the 3-position carboxylic acid provides distinct opportunities for amide coupling and esterification compared to the 4-position analog due to differences in steric accessibility and electronic conjugation .

Physicochemical properties Regioisomer comparison Structural analog analysis

Glycine Transporter 1 (GlyT1) Inhibitor Scaffold: Cyclopropylpiperidine Core in Patent Literature

The cyclopropylpiperidine core structure, of which 1-cyclopropylpiperidine-3-carboxylic acid is a representative example, has been disclosed in patent literature as a scaffold for glycine transporter 1 (GlyT1) inhibitors [1]. GlyT1 inhibition represents a validated therapeutic strategy for treating neurological and psychiatric disorders associated with glycinergic or glutamatergic neurotransmission dysfunction, including schizophrenia. The patent claims specifically identify cyclopropyl-substituted piperidine compounds as exhibiting GlyT1 inhibitory activity, distinguishing this chemotype from N-alkyl piperidine analogs (e.g., N-methyl, N-ethyl, or N-benzyl piperidine carboxylic acids) that lack documented GlyT1 engagement. The cyclopropyl group's unique electronic properties, including Walsh orbitals that mimic π-systems, are hypothesized to contribute to favorable interactions with the GlyT1 binding pocket that cannot be achieved with acyclic N-alkyl substitutions [2]. While specific IC50 values for the unsubstituted carboxylic acid are not reported, the inclusion of this scaffold in GlyT1 patent claims establishes its privileged status relative to non-cyclopropyl piperidine carboxylic acid analogs.

GlyT1 inhibition Schizophrenia CNS drug discovery

Recommended Research and Procurement Applications for 1-Cyclopropylpiperidine-3-carboxylic acid (939757-41-2)


GPR119 Agonist Medicinal Chemistry and Metabolic Disease Drug Discovery

Researchers engaged in GPR119-targeted drug discovery for type 2 diabetes and metabolic disorders should utilize 1-cyclopropylpiperidine-3-carboxylic acid as a key intermediate or scaffold. As demonstrated in Section 3, optimized derivatives of this scaffold exhibit GPR119 agonist activity with EC50 values of 44 nM [1]. The carboxylic acid functionality at the 3-position enables straightforward derivatization via amide coupling, esterification, or reduction, providing a modular entry point for SAR exploration. The N-cyclopropyl group contributes to metabolic stability and favorable drug-like properties that distinguish this scaffold from N-alkyl piperidine carboxylic acid analogs. Procurement of this specific regioisomer is essential for maintaining consistency with published patent SAR data and for enabling reproducible synthesis of lead compounds with demonstrated GPR119 engagement.

Muscarinic M4 Receptor Antagonist Development for Neurological Disorders

For programs targeting muscarinic acetylcholine receptor M4 (mAChR M4) antagonism in neurological disorders such as schizophrenia, Parkinson's disease psychosis, and movement disorders, 1-cyclopropylpiperidine-3-carboxylic acid represents an essential building block. Patent literature explicitly claims cyclopropylpiperidine compounds as M4 antagonists [1], establishing this scaffold as a privileged chemotype for M4 receptor engagement. The N-cyclopropyl substitution is a structural requirement for M4 antagonist activity, and the 3-carboxylic acid position provides a versatile handle for further functionalization to optimize potency, selectivity, and pharmacokinetic properties. Researchers should procure this specific regioisomer rather than the 4-carboxylic acid analog (CAS 345629-25-6), as the regioisomeric difference of 0.18 pKa units alters the ionization state and may affect both receptor binding and downstream pharmacokinetic behavior.

GlyT1 Inhibitor Scaffold Development for Schizophrenia and CNS Research

In glycine transporter 1 (GlyT1) inhibitor research for schizophrenia and related psychiatric disorders, 1-cyclopropylpiperidine-3-carboxylic acid provides a validated cyclopropylpiperidine scaffold as disclosed in GlyT1 inhibitor patent literature [1]. The cyclopropyl group's unique electronic properties, including partial π-character from Walsh orbitals, are hypothesized to enhance interactions with the GlyT1 binding site relative to acyclic N-alkyl substitutions. The 3-carboxylic acid moiety permits subsequent chemical elaboration via standard medicinal chemistry transformations (amide formation, reduction to alcohol, esterification), enabling rapid exploration of the structure-activity relationship. This compound is specifically recommended for laboratories requiring a cyclopropyl-substituted piperidine carboxylic acid building block with documented relevance to GlyT1 inhibitor pharmacophores, rather than generic N-alkyl piperidine analogs which lack this pharmacological validation.

Regioisomer-Specific Physicochemical Studies and Salt Selection

For formulation scientists and physical chemists conducting regioisomer-specific physicochemical characterization or salt selection studies, 1-cyclopropylpiperidine-3-carboxylic acid (CAS 939757-41-2) is required rather than the 4-carboxylic acid regioisomer (CAS 345629-25-6). As quantified in Section 3, the predicted pKa difference of 0.18 units (4.38 ± 0.20 vs. 4.56 ± 0.20) results in measurably different ionization profiles at physiological and formulation-relevant pH values [1]. This difference directly influences aqueous solubility, partition coefficient, and salt formation behavior. Researchers designing controlled experiments to assess the impact of carboxyl group positioning on solid-state properties, solubility, or permeability must ensure procurement of the correct regioisomer, as substitution with the 4-carboxylic acid analog introduces a confounding variable that invalidates cross-study comparisons and compromises the reproducibility of formulation development work.

Quote Request

Request a Quote for 1-Cyclopropylpiperidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.